5-cyclopropyl-1H-pyrazole-4-carbonitrile
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Description
5-cyclopropyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Chemical Properties
- 5-Amino-1H-pyrazole-4-carbonitrile derivatives, closely related to 5-cyclopropyl-1H-pyrazole-4-carbonitrile, have been synthesized using alumina–silica-supported MnO2 as a recyclable catalyst in water, demonstrating a facile, one-pot, multicomponent synthesis method (Poonam & Singh, 2019).
- Sodium ascorbate was employed as a catalyst for the synthesis of these carbonitriles, highlighting a green and efficient synthesis approach in environmentally friendly conditions (Kiyani & Bamdad, 2018).
2. Potential Applications in Drug Synthesis
- New 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, which can be synthesized from 5-amino-1H-pyrazole-4-carbonitriles, suggest potential applications in pharmaceutical synthesis (Khalafy, Marjani, & Salami, 2014).
- Synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative 1 as a precursor for novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives hints at its utility in developing antiviral drugs (Rashad et al., 2009).
3. Environmental and Green Chemistry
- The use of deep eutectic solvent for synthesizing pyrazole derivatives illustrates an eco-friendly synthesis approach, avoiding typical toxic catalysts and solvents (Bhosle et al., 2016).
- Microwave-assisted synthesis of novel Schiff base scaffolds of pyrazole nuclei emphasizes a green synthetic method, reducing organic solvents and hazardous residues (Karati, Kumar, & Mahadik, 2022).
4. Corrosion Inhibition
- Pyranopyrazole derivatives, including 5-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been investigated as inhibitors for mild steel corrosion in acidic solutions, illustrating industrial applications (Yadav et al., 2016).
5. Photophysical and Quantum Chemical Analysis
- Study of the electronic properties and spectral response of fluoropyrazolecarbonitrile derivatives, similar in structure to this compound, indicates their utility in analytical chemistry and materials science (2022).
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWNYKMOMGTBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.